molecular formula C8H11N3 B1483708 3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile CAS No. 2098073-39-1

3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile

Cat. No. B1483708
CAS RN: 2098073-39-1
M. Wt: 149.19 g/mol
InChI Key: DLOCWDZRRIHBSH-UHFFFAOYSA-N
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Description

3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile, or 3-EPN, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 110°C. 3-EPN is a derivative of pyrazole, a five-membered heterocyclic aromatic compound that has been studied for its potential applications in medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines

The derivative of "3-(pyrazol-3-yl)-3-oxo-propanenitrile" has been shown to react with nitrogen nucleophiles, leading to the formation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These reactions demonstrate the compound's utility in synthesizing complex nitrogen-containing heterocycles, which are often of interest in medicinal chemistry and materials science (Dawood, Farag, & Ragab, 2004).

Catalytic Applications in Organic Synthesis

Research on the use of ZnFe2O4 nanoparticles as catalysts for the synthesis of complex organic molecules, including derivatives similar to "3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile," highlights the potential of these materials in green chemistry. This includes the synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles and 6-amino-4-aryl-3-methyl-2,4-dihydro pyrano[2,3-c]pyrazole-5-carbonitriles through a one-pot, four-component condensation reaction. These reactions benefit from high yields, short reaction times, and an environmentally friendly approach (Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).

Magnetically Separable Catalysts for Heterocyclic Synthesis

The development of magnetically separable graphene oxide anchored sulfonic acid catalysts for the synthesis of pyrazolopyridine derivatives, including those related to "this compound," demonstrates advancements in catalyst design. These catalysts offer high activity, reusability, and the advantage of a green solvent system under microwave irradiation, showcasing a move towards more sustainable synthetic methodologies (Zhang et al., 2016).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines

Efforts to synthesize pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines from ethyl acetoacetate, hydrazine hydrate, aldehydes, or ketones and malononitrile, without the use of solvents, illustrate the growing interest in developing more sustainable chemical reactions. These methodologies not only provide access to a wide range of heterocyclic compounds but also emphasize the importance of solvent-free reactions in reducing the environmental impact of chemical synthesis (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating p53-mediated pathways. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with nuclear receptors and transcription factors, affecting gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific effects on cellular processes .

properties

IUPAC Name

3-(5-ethyl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-8-7(4-3-5-9)6-10-11-8/h6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOCWDZRRIHBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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